molecular formula C24H31N3O2 B3006052 N1-phenethyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955594-76-0

N1-phenethyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No.: B3006052
CAS No.: 955594-76-0
M. Wt: 393.531
InChI Key: OBNKLUZONQUUGQ-UHFFFAOYSA-N
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Description

N1-phenethyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenethyl group, a propyl-tetrahydroquinoline moiety, and an oxalamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenethyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Tetrahydroquinoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring.

    Attachment of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides in the presence of a base.

    Formation of the Phenethyl Group: The phenethyl group is attached through a Friedel-Crafts alkylation reaction.

    Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-phenethyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N1-phenethyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-phenethyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N1-phenethyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide
  • N1-phenethyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea

Uniqueness

N1-phenethyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-phenylethyl)-N'-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-2-16-27-17-6-9-21-18-20(10-11-22(21)27)13-15-26-24(29)23(28)25-14-12-19-7-4-3-5-8-19/h3-5,7-8,10-11,18H,2,6,9,12-17H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNKLUZONQUUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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